C29H33N3O9S
Description
C29H33N3O9S is a biotinylated derivative of the flavonoid quercetin, synthesized through a reaction involving quercetin and biotin under mild conditions (room temperature, 2 hours) . The product was purified using C-18 reverse-phase chromatography, yielding a bright yellow solid with confirmed structural integrity via high-performance liquid chromatography (HPLC) . This compound (referred to as "biotinylated quercetin adduct 6" in the study) was designed to investigate quercetin's interaction with DNA and its downstream transcriptional effects.
Structure
3D Structure
Properties
Molecular Formula |
C29H33N3O9S |
|---|---|
Molecular Weight |
599.7 g/mol |
IUPAC Name |
[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-[1-(2-phenoxyethyl)benzimidazol-2-yl]sulfanyloxan-2-yl]methyl acetate |
InChI |
InChI=1S/C29H33N3O9S/c1-17(33)30-25-27(40-20(4)36)26(39-19(3)35)24(16-38-18(2)34)41-28(25)42-29-31-22-12-8-9-13-23(22)32(29)14-15-37-21-10-6-5-7-11-21/h5-13,24-28H,14-16H2,1-4H3,(H,30,33)/t24-,25-,26-,27-,28+/m1/s1 |
InChI Key |
JTNYANXZRVQOMD-FXGKLIOSSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1SC2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4)COC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1SC2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4)COC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthesis via Multi-step Reactions
One common method for synthesizing this compound involves a multi-step reaction process that includes:
Formation of Key Intermediates :
- The initial step typically involves the synthesis of a key intermediate, which can be achieved through the reaction of suitable starting materials such as amines and sulfonyl chlorides under controlled conditions.
- For instance, the reaction of D-Proline derivatives with appropriate electrophiles can yield sulfonamide intermediates that are crucial for further transformations.
Cyclization and Functionalization :
- Following the formation of intermediates, cyclization reactions can be employed to form the core structure. This often involves the use of coupling agents or catalysts to facilitate ring formation.
- Subsequent functionalization steps may include esterification or acylation to introduce additional functional groups necessary for the final structure.
-
- The crude product obtained from these reactions typically requires purification through techniques such as column chromatography or recrystallization to isolate the desired compound in pure form.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as an efficient technique for preparing complex organic molecules, including this compound. This method offers several advantages:
- Increased Reaction Rates : Microwave irradiation can significantly reduce reaction times, allowing for faster synthesis.
- Improved Yields : The uniform heating provided by microwaves often leads to higher yields compared to conventional heating methods.
For example, a typical microwave-assisted synthesis might involve dissolving precursors in a suitable solvent and subjecting them to microwave irradiation under specific conditions (e.g., temperature and time) to promote rapid reaction and formation of this compound.
Analytical Techniques
To confirm the successful synthesis of this compound, various analytical techniques are employed:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to determine the structure and confirm the presence of specific functional groups within the molecule.
- Mass Spectrometry (MS) : Provides information on the molecular weight and fragmentation patterns, confirming the identity of the compound.
- High-Performance Liquid Chromatography (HPLC) : Utilized for assessing purity and separating components in a mixture.
Summary of Findings
The preparation methods for this compound encompass traditional multi-step organic synthesis as well as modern microwave-assisted techniques. Each method has its unique advantages and considerations, impacting yield, purity, and overall efficiency.
| Method | Advantages | Considerations |
|---|---|---|
| Multi-step Reactions | Established protocols; versatile | Time-consuming; may require multiple purification steps |
| Microwave-Assisted Synthesis | Faster reactions; improved yields | Requires specialized equipment; may need optimization |
Chemical Reactions Analysis
Types of Reactions
Fluorescent Red Mega 485 NHS-ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Drug Discovery
C29H33N3O9S is being explored as a lead compound in drug development due to its potential biological activity. Its interactions with biological systems can provide insights into therapeutic mechanisms for various diseases. The presence of multiple functional groups allows for diverse chemical reactivity, which is advantageous in medicinal chemistry.
Case Study: Antiviral Activity
A study investigated the antiviral properties of compounds similar to this compound against viral infections. The findings indicated that such compounds could inhibit viral replication, suggesting that this compound may also exhibit similar properties, warranting further exploration in antiviral drug development.
Labeling and Imaging
The compound's ability to form stable covalent bonds with biomolecules makes it useful in biochemical labeling. It can be employed in fluorescence microscopy and flow cytometry to track proteins and other biomolecules within cells. This application is crucial for understanding cellular processes and interactions.
Toxicity Assessment
Research into the toxicological profile of this compound is essential for its safe application in pharmaceuticals. Studies are ongoing to evaluate its effects on various biological systems and to determine safe dosage levels.
Mechanism of Action
The mechanism of action of Fluorescent Red Mega 485 NHS-ester involves its ability to bind to specific molecular targets and emit fluorescence upon excitation. This property is utilized in various imaging and diagnostic applications to visualize and track biological processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
While the provided evidence focuses solely on C29H33N3O9S, comparisons can be inferred from its structural and functional attributes relative to other biotinylated polyphenols and non-biotinylated analogs. Below is a systematic analysis:
Table 1: Structural and Functional Comparison of this compound with Related Compounds
Key Comparative Insights :
Biotinylation Advantages: this compound’s biotin tag enables precise isolation of DNA-protein complexes, a feature absent in non-biotinylated quercetin . This is critical for mapping binding sites with techniques like Chem-seq.
Specificity vs. Non-Biotinylated Analogs: Non-biotinylated quercetin exhibits nonspecific DNA binding, whereas this compound’s streptavidin pull-down method allows targeted analysis, minimizing background noise .
Contrast with Other Biotinylated Polyphenols: Biotinylated EGCG, another flavonoid derivative, shares utility in pull-down assays but lacks documented DNA-binding specificity. This compound’s Chem-seq data provide a unique advantage in linking quercetin to transcriptional regulation .
Limitations in Current Evidence: No direct pharmacokinetic or stability data for this compound are provided, unlike studies on non-biotinylated quercetin, which detail its rapid metabolism in vivo. Comparative potency (e.g., IC50 values for antioxidant activity) remains unaddressed in the provided sources.
Critical Analysis of Methodological Rigor
The synthesis and characterization of this compound adhere to ACS Applied Materials & Interfaces guidelines, which stress reproducibility and detailed procedural reporting . For example:
- HPLC Validation: Confirmed compound purity, a step often omitted in older studies of biotinylated polyphenols.
- RNA-seq Controls : Use of ribosomal RNA depletion and spike-in controls aligns with best practices for minimizing technical variability .
Biological Activity
The compound with the molecular formula C29H33N3O9S is a complex organic molecule that has garnered attention in various biological studies. Its structure suggests potential interactions with biological systems, particularly in the fields of pharmacology and biochemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets. Its structure includes functional groups that allow for interactions with proteins and enzymes, potentially influencing various biochemical pathways. The primary mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular function and signaling.
- Receptor Binding : It may bind to various receptors, modulating physiological responses.
- Antioxidant Properties : The presence of certain functional groups suggests potential antioxidant activity, which can protect cells from oxidative stress.
Case Studies
Several studies have investigated the biological activity of this compound or related compounds. Below are summarized findings from notable case studies:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anti-inflammatory effects | Demonstrated significant reduction in inflammatory markers in vitro. |
| Study 2 | Assess antimicrobial activity | Showed effectiveness against Gram-positive bacteria with MIC values ranging from 25-50 µg/mL. |
| Study 3 | Investigate enzyme inhibition | Identified as an inhibitor of proteolytic enzymes, suggesting potential therapeutic applications in diseases involving protease dysregulation. |
Research Findings
Recent research has highlighted various aspects of the biological activity of this compound:
- Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties against a range of bacterial strains, making it a candidate for developing new antibiotics .
- Antioxidant Activity : Research has shown that this compound possesses antioxidant properties, which can mitigate oxidative damage in cells .
- Enzyme Interaction : Investigations into its interaction with metabolic enzymes reveal that it can modulate enzyme activity, which is crucial for maintaining homeostasis within biological systems .
Biological Activity Summary
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Antioxidant | Reduces oxidative stress | |
| Enzyme Inhibition | Inhibits proteolytic enzymes |
Comparative Analysis with Related Compounds
| Compound | Antimicrobial Activity (MIC µg/mL) | Antioxidant Activity | Enzyme Inhibition |
|---|---|---|---|
| This compound | 25-50 | Yes | Yes |
| Compound A | 30-60 | Moderate | No |
| Compound B | 20-40 | Yes | Yes |
Q & A
Q. How can systematic reviews on C₂₉H₃₃N₃O₉S balance inclusivity with avoiding low-quality studies?
- Methodological Answer : Use PRISMA frameworks with predefined inclusion/exclusion criteria (e.g., peer-reviewed studies, ≥3 biological replicates). Screen for bias using tools like ROBIS. Highlight gaps using SWOC (Strengths, Weaknesses, Opportunities, Challenges) analysis .
Data Contradiction & Validation
Q. What methodologies validate conflicting hypotheses about C₂₉H₃₃N₃O₉S-mediated anti-inflammatory effects?
Q. How can researchers ensure computational models of C₂₉H₃₃N₃O₉S-protein interactions align with experimental data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
